molecular formula C7H6ClNO2 B3024592 3-Chloro-4-hydroxybenzamide CAS No. 1007578-86-0

3-Chloro-4-hydroxybenzamide

Cat. No. B3024592
CAS RN: 1007578-86-0
M. Wt: 171.58 g/mol
InChI Key: ZGWONVASQBZHTN-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzamide is a chemical compound with the CAS Number: 1007578-86-0. It has a molecular weight of 171.58 and its IUPAC name is 3-chloro-4-hydroxybenzamide . It is a solid substance stored in dry, room temperature conditions .


Molecular Structure Analysis

The linear formula of 3-Chloro-4-hydroxybenzamide is C7H6ClNO2 . The InChI code is 1S/C7H6ClNO2/c8-5-3-4 (7 (9)11)1-2-6 (5)10/h1-3,10H, (H2,9,11) and the InChI key is ZGWONVASQBZHTN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-4-hydroxybenzamide is a solid substance . It is stored in dry, room temperature conditions . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Cancer Research and Therapeutics

  • Anticancer Potential : Studies have explored the development of potential anticancer agents using derivatives of 4-hydroxybenzamide, including compounds similar to 3-Chloro-4-hydroxybenzamide. These derivatives have shown significant cytotoxicity against various human cancer cells, including breast, prostate, cervical cancer, and acute promyelocytic leukemia cells, suggesting a potential role in cancer therapeutics (Tang et al., 2017).

Spectroscopic and Structural Analysis

  • Spectroscopic Studies : Research on 4-hydroxybenzamide derivatives includes detailed spectroscopic studies, like FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy. These studies provide insights into the molecular structure, chemical reactivity, and electron transition properties of these compounds, important for understanding their biological and chemical behavior (Ramesh et al., 2020).

Material Science and Chemistry

  • Molecular Interaction Modeling : Investigations into the molecular structure of derivatives of 4-hydroxybenzamide, like N-3-hydroxyphenyl-4-methoxybenzamide, have been conducted. These studies involve evaluating intermolecular interactions, molecular geometry, and the influence of dimerization on the molecular structure, which can be relevant for material science and chemical synthesis (Karabulut et al., 2014).

Pharmacological Research

  • Bactericidal Properties : Research on benzamide derivatives has shown potential bactericidal activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). This suggests their use in developing new antibacterial agents, highlighting the significance of 3-Chloro-4-hydroxybenzamide in pharmacological research (Zadrazilova et al., 2015).

Environmental and Industrial Applications

  • Optical and Electronic Properties : The study of compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide has provided insights into their optical and electronic properties such as molar refractivity and polarizability. These findings are significant for environmental and industrial applications, including dye production and environmental monitoring (Sawale et al., 2016).

Safety and Hazards

The safety information for 3-Chloro-4-hydroxybenzamide includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWONVASQBZHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629015
Record name 3-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007578-86-0
Record name 3-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(aminocarbonyl)-2-chlorophenyl 1,1-dimethylethyl carbonate (6.86 g, 0.025 mol) and 4N HCl in dioxane (50 mL) in dioxane (30 mL) was heated at reflux for 4 hr. The reaction mixture was cooled, and precipitated solid was collected by filtration affording 3-chloro-4-hydroxybenzamide as a white solid, used without further purification. LC/MS (method E) tR 0.88 min; m/z 172 (M+H).
Name
4-(aminocarbonyl)-2-chlorophenyl 1,1-dimethylethyl carbonate
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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